molecular formula C8H18O4 B14386876 2-Propanol, 1-(3,3-dimethoxypropoxy)- CAS No. 89769-28-8

2-Propanol, 1-(3,3-dimethoxypropoxy)-

Cat. No.: B14386876
CAS No.: 89769-28-8
M. Wt: 178.23 g/mol
InChI Key: BMVGFTLJBZMDPP-UHFFFAOYSA-N
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Description

2-Propanol, 1-(3,3-dimethoxypropoxy)- is an organic compound with the molecular formula C8H18O4 It is a derivative of 2-propanol, where the hydroxyl group is substituted with a 3,3-dimethoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(3,3-dimethoxypropoxy)- typically involves the reaction of 2-propanol with 3,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(3,3-dimethoxypropoxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(3,3-dimethoxypropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propanol, 1-(3,3-dimethoxypropoxy)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a stabilizing agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(3,3-dimethoxypropoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1,3-dimethoxy-: A similar compound with a slightly different structure.

    Glycerol 1,3-dimethyl ether: Another related compound with similar chemical properties.

Uniqueness

2-Propanol, 1-(3,3-dimethoxypropoxy)- stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial applications.

Properties

CAS No.

89769-28-8

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,3-dimethoxypropoxy)propan-2-ol

InChI

InChI=1S/C8H18O4/c1-7(9)6-12-5-4-8(10-2)11-3/h7-9H,4-6H2,1-3H3

InChI Key

BMVGFTLJBZMDPP-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC(OC)OC)O

Origin of Product

United States

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